Propyl methanethiosulfonate

Description

BenchChem offers high-quality Propyl methanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl methanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

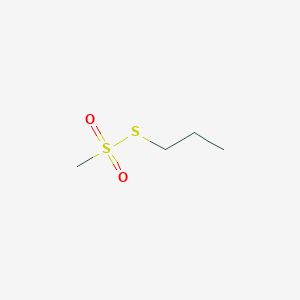

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHJPLSCKRFMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336155 | |

| Record name | Propyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24387-69-7 | |

| Record name | Propyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propyl Methanethiosulfonate (PMTS): A Neutral Hydrophobic Probe for Cysteine Accessibility and Pore Geometry Mapping

Executive Summary

Propyl methanethiosulfonate (PMTS) is a specialized sulfhydryl-specific alkylating reagent used primarily in the Substituted Cysteine Accessibility Method (SCAM) . Unlike its charged counterparts (e.g., MTSET

This technical guide details the mechanistic basis, experimental protocols, and data interpretation frameworks for using PMTS in high-precision biochemical mapping.

Chemical Basis & Mechanism of Action

The Reagent Profile

PMTS belongs to the methanethiosulfonate (MTS) family of reagents. It reacts rapidly and specifically with the thiolate anion (

-

Chemical Formula:

-

Reactive Moiety: Methanethiosulfonate group (

)[1][2][3][4] -

Transferred Group: Propyl group (

)[5] -

Key Characteristic: Neutrality & Hydrophobicity . The propyl chain adds steric bulk (~5-6 Å) without altering the local charge environment, unlike MTSET (positive) or MTSES (negative).

Reaction Mechanism

The reaction follows an

Diagram 1: PMTS Reaction Mechanism

Caption: The

Core Application: The Substituted Cysteine Accessibility Method (SCAM)

The primary utility of PMTS lies in its role within the SCAM toolkit. By systematically mutating residues to cysteine and reacting them with PMTS, researchers can deduce the physical and chemical environment of the amino acid position.[1]

The "Molecular Ruler" Concept

PMTS is often used in a series alongside Methyl-MTS (MMTS) and Ethyl-MTS (EMTS) to measure the physical dimensions of an ion channel pore.

-

Logic: If a pore is blocked by PMTS (Propyl) but not by MMTS (Methyl), the pore diameter or constriction point is likely smaller than the steric volume of the propyl group but larger than the methyl group.

-

Steric Volume: The propyl group adds a chain length of approximately 5.0–6.0 Å.

Probing Hydrophobic Pockets

Charged MTS reagents (MTSET/MTSES) are hydrophilic and often cannot penetrate hydrophobic crevices or the lipid-protein interface. PMTS, being lipophilic, can access these buried or interfacial cysteines.

-

Experimental Signal: If a residue is modified by PMTS but not by MTSET, the residue likely resides in a hydrophobic environment or a deep crevice inaccessible to hydrated ions.

Diagram 2: Molecular Ruler & Accessibility Logic

Caption: The "Molecular Ruler" logic. Differential blocking by MMTS vs. PMTS reveals the spatial constraints of the channel pore.

Experimental Protocol: Electrophysiological SCAM

This protocol describes the application of PMTS to Xenopus oocytes or HEK293 cells expressing a cysteine-substituted ion channel, measured via Voltage Clamp.

Reagent Preparation (Critical)

MTS reagents hydrolyze rapidly in water. Do not store aqueous solutions.

-

Stock Solution: Dissolve PMTS in 100% DMSO to a concentration of 100 mM. Aliquot and store at -20°C or -80°C. (Stable for months).

-

Working Solution: Dilute the stock into the recording saline (e.g., Ringer's solution) immediately before use. Typical working concentration: 10 µM – 1 mM .

-

Note: Use within 10–15 minutes of dilution.

-

Workflow

-

Baseline Recording: Establish a stable current baseline for the mutant channel. Ensure the "Wild Type" (cysteine-less background) shows no reaction to PMTS.

-

Perfusion: Switch the perfusion system to the solution containing PMTS.

-

Monitoring: Observe the current amplitude.

-

Inhibition: Current decay indicates the propyl group is blocking the pore.

-

Modification Rate: The rate of decay (

) is proportional to the reaction rate.

-

-

Washout: Wash with PMTS-free saline. The modification is covalent and usually irreversible (unless reduced by DTT).

Diagram 3: Experimental Workflow

Caption: Step-by-step workflow for characterizing channel pore accessibility using PMTS.

Data Interpretation & Kinetics

Calculating the Second-Order Rate Constant ( )

The reaction rate depends on the concentration of the reagent and the accessibility of the cysteine.

- : Time constant of current decay (seconds).

- : Concentration of PMTS (Molar).

-

: Second-order rate constant (

Interpretation Table:

| Interpretation | |

| Highly Accessible: Residue faces the bulk solution. | |

| Restricted: Residue is in a narrow pore or partially buried. | |

| Inaccessible: Buried in the protein core or lipid interface. |

Differentiating Steric vs. Electrostatic Effects

-

If

for PMTS (neutral) is high, but -

If PMTS reacts slower than MMTS (Methyl), it suggests steric hindrance due to the larger propyl chain.

Safety & Handling

-

Toxicity: PMTS is an alkylating agent.[5] It is potentially mutagenic and a skin/eye irritant.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Disposal: Quench excess PMTS with an excess of free thiol (e.g., Cysteine or Glutathione) before disposal to neutralize reactivity.

References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link

-

Javitch, J. A., et al. (1994). Mapping the binding-site crevice of the dopamine D2 receptor by the substituted-cysteine accessibility method. Neuron, 13(2), 487-497. Link

-

Toronto Research Chemicals. Propyl Methanethiosulfonate Product Page. Link

-

Santa Cruz Biotechnology. Propyl Methanethiosulfonate (CAS 24387-69-7). Link

-

Akabas, M. H., et al. (1992). Acetylcholine receptor channel structure probed in the native state. Science, 258(5080), 307-310. Link

Sources

- 1. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methanethiosulfonate derivatives inhibit current through the ryanodine receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 1912-31-8: Propyl methanesulfonate | CymitQuimica [cymitquimica.com]

Propyl methanethiosulfonate chemical properties and structure

Advanced Cysteine Mapping & Protein Surface Probing

Executive Summary

Propyl methanethiosulfonate (PMTS) is a highly specific, thiol-reactive sulfhydryl reagent used extensively in the Substituted Cysteine Accessibility Method (SCAM).[1][2] By covalently transferring a propylthio moiety (

Part 1: Chemical Architecture & Properties

PMTS is a methanethiosulfonate ester characterized by a reactive disulfide-like bond that is highly susceptible to nucleophilic attack by thiols. Unlike methanesulfonates (which transfer a methyl group to oxygen/nitrogen/sulfur nucleophiles), PMTS specifically transfers the propylthio group to free sulfhydryls.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | S-Propyl methanethiosulfonate |

| CAS Number | 24387-69-7 |

| Molecular Formula | |

| Molecular Weight | 154.25 g/mol |

| Appearance | Clear, colorless to pale yellow oil |

| Boiling Point | 85°C at 0.5 mmHg |

| Solubility | Soluble in DMSO, DMF, Chloroform, Methanol. Slightly soluble in water (rapid hydrolysis). |

| Stability | Moisture sensitive. Store at -20°C under inert gas (Ar/N2). |

| Reactivity Class | Thiol-specific methanethiosulfonate reagent |

Part 2: Mechanism of Action

The utility of PMTS lies in its ability to form a mixed disulfide with protein cysteines.[2] The reaction proceeds via a nucleophilic substitution (

Reaction Stoichiometry:

The leaving group is the methanesulfinate ion (

Visualization: Thiol Modification Pathway

Figure 1: The nucleophilic attack of a cysteine thiolate on PMTS results in a mixed disulfide and the release of methanesulfinate.

Part 3: Synthesis Protocol

While commercially available, PMTS can be synthesized in-house for high-purity applications using a nucleophilic displacement reaction between sodium methanethiosulfonate and propyl bromide.

Reagents:

-

Sodium Methanethiosulfonate (NaMTS)

-

1-Bromopropane (Propyl Bromide)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether (for extraction)

Protocol:

-

Preparation: Dissolve 10 mmol of Sodium Methanethiosulfonate in 20 mL of anhydrous DMF in a round-bottom flask under nitrogen atmosphere.

-

Addition: Add 12 mmol (1.2 eq) of 1-Bromopropane dropwise to the stirring solution.

-

Reaction: Heat the mixture to 40–50°C and stir for 16 hours. The solution will become cloudy as Sodium Bromide (NaBr) precipitates.

-

Work-up:

-

Dilute the reaction mixture with 100 mL of water.

-

Extract three times with 50 mL of diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry over anhydrous magnesium sulfate (

) and filter.

-

-

Purification: Remove the solvent under reduced pressure (rotary evaporator). The residue can be further purified by vacuum distillation (bp 85°C @ 0.5 mmHg) to yield pure PMTS oil.

Part 4: Application - SCAM (Substituted Cysteine Accessibility Method)

SCAM is the primary application for PMTS. It involves introducing cysteines into a protein (usually an ion channel) via site-directed mutagenesis and probing their accessibility with MTS reagents of varying sizes (Methyl-MTS, Propyl-MTS, etc.).

Experimental Workflow: Ion Channel Mapping

Objective: Determine if a specific residue lies within the pore of an ion channel and estimate the pore diameter.

1. Mutagenesis & Expression

-

Generate single-cysteine mutants of the channel protein (e.g., AQP1, GABA receptor) using PCR-based mutagenesis.

-

Express the mutant RNA in Xenopus laevis oocytes or HEK293 cells.

-

Control: Ensure the wild-type protein (or a Cys-less background) does not react with PMTS.

2. Electrophysiology Setup (Two-Electrode Voltage Clamp)

-

Place the oocyte in the recording chamber perfused with standard Ringer’s solution.

-

Clamp the voltage (e.g., -60 mV) and establish a stable baseline current.

3. PMTS Preparation (Critical Step)

-

Stock Solution: Dissolve PMTS in pure DMSO to 1 M concentration. Store aliquots at -20°C.

-

Working Solution: Immediately before use, dilute the stock into the perfusion buffer (e.g., 115 mM NaCl, 2.5 mM KCl, 10 mM HEPES, pH 7.5) to a final concentration of 10 µM – 1 mM.

-

Note: PMTS hydrolyzes rapidly in aqueous buffer (

min). Use within 5 minutes of dilution.

-

4. Perfusion & Recording

-

Perfuse the oocyte with the PMTS working solution for 1–5 minutes.

-

Monitor the current. A permanent change (inhibition or activation) indicates covalent modification of the cysteine.

-

Washout with PMTS-free buffer. Since the disulfide bond is covalent, the effect should persist (irreversible on the timescale of the experiment).

-

Reversal: The modification can be reversed by perfusing with a reducing agent like DTT (2–10 mM), confirming the thiol-specific nature of the reaction.

Visualization: SCAM Logic Flow

Figure 2: Logical workflow for mapping channel pore accessibility using PMTS.

Part 5: Safety & Stability

-

Toxicity: PMTS is an alkylating agent and should be treated as a potential mutagen. It is irritating to eyes, skin, and the respiratory system.

-

Odor: Like many organosulfur compounds, PMTS has a strong, stench-like odor.[3] Handle only in a fume hood.

-

Storage:

-

Long-term: -20°C, desiccated, under Argon.

-

Working Solutions: Discard aqueous solutions after 1 hour due to hydrolysis.

-

-

Incompatibility: Strong oxidizing agents, strong bases (accelerate hydrolysis).

References

-

Chemical Identity & Properties

-

SCAM Methodology & Ion Channel Research

- Akabas, M. H., et al. (1992). Acetylcholine receptor channel structure probed in the open state. Science. (Foundational SCAM paper establishing MTS reagent usage).

- Beitz, E., et al. (2006). In-vitro analysis of aquaporin pore permeability using MTS reagents. (Contextualizing PMTS use in AQP1/AQP9).

-

Stauffer, D. A., & Karlin, A. (1994).[1][7] Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates. Biochemistry. Link

-

Synthesis & Reactivity

-

Bruice, T. W., & Kenyon, G. L. (1982).[7] Novel alkylating agents: Methanethiosulfonates. Journal of Protein Chemistry. (Describes the kinetics and specificity of MTS reagents).

-

Sources

- 1. usbio.net [usbio.net]

- 2. Propyl Methanethiosulfonate CAS#: 24387-69-7 [amp.chemicalbook.com]

- 3. S-Methyl methanethiosulfonate - Wikipedia [en.wikipedia.org]

- 4. methyl methane thiosulfonate, 2949-92-0 [thegoodscentscompany.com]

- 5. scbt.com [scbt.com]

- 6. labshake.com [labshake.com]

- 7. ttuhsc.edu [ttuhsc.edu]

Propyl methanethiosulfonate reactivity with cysteine residues

Technical Guide: Propyl Methanethiosulfonate (PMTS) Reactivity & SCAM Applications

Abstract

This technical guide provides a comprehensive analysis of Propyl Methanethiosulfonate (PMTS) as a site-directed sulfhydryl modification reagent. Targeted at researchers in structural biology and pharmacology, this document details the chemical mechanism, experimental protocols for the Substituted Cysteine Accessibility Method (SCAM), and data interpretation strategies for using PMTS as a "molecular ruler" to map channel pore dimensions and ligand binding sites.

Introduction: The Role of PMTS in Protein Chemistry

Propyl methanethiosulfonate (PMTS) is a member of the alkyl-methanethiosulfonate (MTS) family of reagents. Unlike cross-linking agents or general alkylating agents (e.g., NEM), MTS reagents are highly specific for cysteine sulfhydryls and react rapidly under physiological conditions.

PMTS occupies a critical niche in structural mapping:

-

Steric Probe: With a propyl chain length of approximately 5–6 Å (from the sulfur atom), it serves as a mid-sized probe in the "molecular ruler" series (Methyl < Ethyl < Propyl < Butyl < ... < Decyl).

-

Hydrophobicity: Being an uncharged alkyl-MTS, PMTS probes hydrophobic pockets or transmembrane pore regions without introducing electrostatic repulsion, unlike charged reagents like MTSES (negative) or MTSET (positive).

Mechanism of Action

The core reactivity of PMTS relies on a disulfide exchange reaction. The methanethiosulfonate group acts as a highly reactive leaving group, facilitating the formation of a mixed disulfide bond with the target cysteine.

Reaction Chemistry

-

Nucleophilic Attack: The thiolate anion (

) of the cysteine residue attacks the sulfenyl sulfur of the PMTS molecule. -

Displacement: Methanesulfinic acid (

) is released as the leaving group. -

Product Formation: A mixed disulfide is formed, attaching a propyl group (

) to the protein backbone.

Key Kinetic Factor: The reaction rate is pH-dependent, driven by the pKa of the cysteine thiol. Only the deprotonated thiolate form is reactive.

Visualization: Reaction Pathway

Figure 1: Mechanism of Cysteine Modification by PMTS. The reaction proceeds via nucleophilic substitution, resulting in a propyl-tagged cysteine.

Application: The Molecular Ruler & SCAM

The Substituted Cysteine Accessibility Method (SCAM) utilizes PMTS to map the functional diameter of ion channel pores or binding pockets. By comparing the effects of PMTS against smaller (MMTS) and larger (Hexyl-MTS) reagents, researchers can infer the physical dimensions of the cavity.

The "Cut-On" Effect

In a series of alkyl-MTS experiments, a "cut-on" effect occurs when the reagent size exceeds the available space or steric tolerance of a binding site.

-

Scenario A (No Effect): Methyl-MTS fits; function is unaltered.

-

Scenario B (Inhibition/Activation): Propyl-MTS fits but sterically clashes with a ligand or occludes the pore; function changes.

-

Scenario C (Protection): If a ligand is bound, it may protect the cysteine from PMTS modification, confirming the residue's location in the binding site.

Experimental Protocol: SCAM with PMTS

This protocol assumes the use of Xenopus oocytes or mammalian cells expressing a cysteine-substituted mutant channel (e.g., GABA-A, CFTR, or P2X receptors).

Reagent Preparation

-

Stock Solution: Dissolve PMTS in 100% DMSO to create a 1 M stock. Store at -20°C.

-

Note: MTS reagents hydrolyze in water. Do not make aqueous stocks.

-

-

Working Solution: Dilute the stock immediately before application into the experimental buffer (e.g., Ringer's solution). Typical working concentrations range from 10 µM to 1 mM .

Workflow: Functional Modification

-

Baseline Recording: Establish a stable baseline current (for ion channels) or activity level.

-

Control Application: Apply vehicle (Buffer + DMSO) to ensure no solvent effects.

-

PMTS Application: Perfusion of PMTS working solution for a defined interval (e.g., 30–60 seconds).

-

Critical: If the reaction is fast (

), perfusion speed may limit the measurement.

-

-

Washout: Wash extensively with buffer (5–10 minutes) to remove unreacted reagent.

-

Test Step: Re-apply the agonist/ligand. A persistent change in current (inhibition or potentiation) indicates covalent modification.

-

Reversibility Check (Validation): Apply a reducing agent (10 mM DTT) for 2–5 minutes. If the effect is reversed, the modification was a disulfide bond (confirming specificity).

Visualization: SCAM Workflow

Figure 2: SCAM Experimental Workflow. From mutagenesis to functional validation using DTT reversal.

Data Interpretation & Quantitative Analysis

When analyzing PMTS reactivity, summarize kinetic data to distinguish between accessibility and steric hindrance.

| Parameter | Observation | Interpretation |

| Modification Rate ( | Fast (> | Residue is highly accessible and water-exposed. |

| Modification Rate ( | Slow (< | Residue is buried, in a structured loop, or sterically hindered. |

| Functional Effect | Irreversible Change | Covalent modification occurred.[1] |

| DTT Reversal | Full Recovery | Confirmed disulfide bond formation. |

| Protection | No effect in presence of ligand | Residue is located within the ligand binding site. |

Calculating Second-Order Rate Constants:

The rate of modification is often determined by measuring the time course of current decay (or modification) at different PMTS concentrations:

Troubleshooting & Optimization

-

pH Sensitivity: The reactivity depends on the thiolate concentration. If reaction is too slow at pH 7.2, increase to pH 7.5 or 8.0 (cautiously, checking protein stability).

-

Background Reactivity: Endogenous cysteines can react.[2] Always use a "Cys-less" background or control (Wild Type) to subtract non-specific effects.

-

Reagent Stability: PMTS degrades. Verify activity by checking its ability to react with a standard small molecule thiol (e.g., reacting with TNB anion) spectrophotometrically before critical experiments.

References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link

-

Fantasia, E., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. Molecular Pharmacology, 100(5), 466-478. Link

-

Javitch, J. A., et al. (1994). Mapping the binding-site crevice of the dopamine D2 receptor by the substituted-cysteine accessibility method. Neuron, 13(6), 1351-1365. Link

-

Holmgren, M., et al. (1996). Three distinct conformations of the voltage-gated K+ channel pore. Journal of General Physiology, 108(3), 195-206. Link

-

Rasaiah, S., et al. (2008). Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors.[3] Journal of Biological Chemistry, 283(41), 27537-27547. Link

Sources

- 1. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cysteine substitution mutagenesis and the effects of methanethiosulfonate reagents at P2X2 and P2X4 receptors support a core common mode of ATP action at P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Substituted Cysteine Accessibility Method (SCAM): A Technical Guide to Mapping Membrane Protein Dynamics

[1]

Executive Summary

The Substituted Cysteine Accessibility Method (SCAM) is a biochemical and electrophysiological technique designed to probe the structure, topology, and conformational dynamics of membrane proteins in their native environment.[1][2][3][4][5] Unlike X-ray crystallography or Cryo-EM, which often capture static snapshots, SCAM allows researchers to map the real-time movement of ion channels, transporters, and receptors.

This guide provides a rigorous, field-proven framework for implementing SCAM. It moves beyond simple procedural lists to explore the chemical causality, experimental design, and quantitative analysis required to generate high-fidelity data.

Part 1: Chemical Foundations & The Reagent Toolkit

The Core Mechanism

SCAM relies on the unique reactivity of the sulfhydryl (-SH) group of cysteine. Cysteine is introduced via site-directed mutagenesis into a specific position of a protein (usually a "Cysteine-less" background). This residue serves as a sensor.

The sensor is probed using Methanethiosulfonate (MTS) reagents.[6][7][8][9][10][11] The reaction is a nucleophilic attack by the ionized cysteinyl thiolate (

Key Chemical Constraint: The reaction rate is strictly dependent on the ionization of the cysteine thiol (

The MTS Reagent Toolkit

Selection of the correct reagent is critical for defining the physicochemical environment of the residue (charge, size, and accessibility).

Table 1: Comparative Properties of Common MTS Reagents

| Reagent | Full Name | Charge | Membrane Permeability | Relative Reaction Rate | Primary Application |

| MTSET | [2-(Trimethylammonium)ethyl] methanethiosulfonate | +1 | Impermeant | Fast ( | Probing extracellular crevices; electrostatic mapping.[11] |

| MTSES | Sodium (2-sulfonatoethyl) methanethiosulfonate | -1 | Impermeant | Slower than MTSET | Probing negatively charged pores; testing charge selectivity. |

| MTSEA | 2-Aminoethyl methanethiosulfonate | +1 | Permeable* | Intermediate | Accessing deep/intracellular residues.[12] |

*Note: MTSEA is small and lipophilic enough to cross membranes over minutes, potentially causing "wrong-sided" modification artifacts.

Visualization of the SCAM Concept

Figure 1: The mechanistic flow of SCAM.[1][2][4][5][8][11] A cysteine sensor reacts with an MTS reagent, leading to a covalent modification that alters protein function.[9]

Part 2: Experimental Architecture (The Self-Validating Protocol)

To ensure Trustworthiness and Scientific Integrity , the experimental design must include internal controls that validate the result within the assay itself.

Phase I: Template Engineering

Before testing specific residues, you must establish a "Cys-less" or "Pseudo-Wild-Type" background.

-

Identify Native Cysteines: Map all native cysteines in the protein sequence.

-

Functional Nulling: Mutate native cysteines to Serine (Ser) or Alanine (Ala).

-

Validation: Prove that the Cys-less background is:

-

Functional: Retains wild-type activity (conductance, ligand binding).

-

Unreactive: Application of high-concentration MTS reagents (e.g., 1 mM MTSET) produces zero functional change.

-

Phase II: The Mutagenesis & Expression Workflow

-

Single-Point Mutagenesis: Introduce one Cysteine at the target position (e.g., A202C).

-

Expression System:

-

Xenopus Oocytes: Ideal for voltage-clamp due to large size and high expression.

-

HEK293 Cells: Preferred for mammalian receptors; use patch-clamp.

-

-

Incubation: Allow 24-72 hours for expression, depending on the protein turnover rate.

Phase III: Electrophysiological Assay (Voltage Clamp)

This protocol assumes a channel protein where modification blocks current.

Step-by-Step Protocol:

-

Baseline Recording: Establish a stable current (

) using a standard agonist or voltage step. -

Control Wash: Perfusion with buffer alone to ensure stability.

-

Reagent Application: Perfuse MTS reagent (e.g., 100

M MTSET) for a defined epoch (e.g., 2 minutes).-

Critical: Reagents hydrolyze in water.[7] Prepare stock in anhydrous DMSO and dilute into buffer immediately before use (use within 10 mins).

-

-

Washout: Remove reagent with buffer.

-

Test Recording: Measure current (

).-

Irreversibility Check: The inhibition should not reverse upon washout (covalent bond). If it reverses, it is likely an Open Channel Block artifact (see Section 5).

-

-

Reduction (Optional): Apply DTT (2-5 mM) to cleave the disulfide bond. Recovery of current confirms the modification was specific to a cysteine.

Visualization of Experimental Workflow

Figure 2: The SCAM experimental workflow, highlighting the critical DTT reversibility step for validation.

Part 3: Data Analysis & Interpretation[13]

Calculating the Second-Order Rate Constant

The reaction between the Cys mutant and the MTS reagent is second-order. However, because the reagent concentration

The surviving current fraction

Where

Interpretation:

-

High

( -

Low

(

State-Dependent Accessibility

SCAM is most powerful when used to compare functional states (e.g., Open vs. Closed channel).

-

Protocol: Apply MTS reagent in the presence of an agonist (Open State) vs. an antagonist (Closed State).

-

Result: If Residue X is modified only in the presence of agonist, Residue X lines the pore or is revealed by a conformational gate opening.

Part 4: Advanced Applications & Troubleshooting

Topology Mapping

By scanning an entire transmembrane segment (e.g., 20 residues), researchers can determine secondary structure.

-

Alpha-Helix Pattern: Accessibility oscillates with a periodicity of 3.6 residues.

-

Beta-Strand Pattern: Accessibility oscillates every other residue.

Common Artifacts & Troubleshooting

Trustworthiness requires recognizing false positives.

Table 2: Troubleshooting Matrix

| Observation | Potential Cause | Verification Step |

| Inhibition reverses upon washout | Non-covalent "Open Channel Block" | Do NOT use DTT. If it washes out with buffer, it is not a covalent SCAM modification. |

| Modification seen in Cys-less background | Native Cys incomplete removal or high reactivity | Retest Cys-less background with higher [MTS]. Re-sequence construct. |

| No effect observed | Residue is buried OR modification causes no functional change | Use a fluorescent MTS reagent (MTS-TAMRA) to detect physical modification even if function is unchanged. |

| Inconsistent rates | Reagent hydrolysis | Ensure MTS stock is made fresh every 2-4 hours and kept on ice/anhydrous. |

Visualizing State-Dependence (Gating)

Figure 3: State-dependent accessibility. A residue may be protected in the closed state but exposed in the open state, allowing for precise mapping of gating machinery.

References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[8][11][13] Methods in Enzymology, 293, 123-145.[13] Link

-

Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in cysteine-substitution mutants. Science, 258(5080), 307-310. Link

-

Holmgren, M., Liu, Y., Xu, Y., & Yellen, G. (1996). On the use of thiol-modifying agents to determine channel topology.[9] Neuropharmacology, 35(7), 797-804. Link

-

Biotium. (n.d.).[6] MTSET Product & Safety Data Sheet. Retrieved from Biotium Technical Documents. Link

-

Zhang, H., & Cui, J. (2025). Mapping Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™).[5] ResearchGate. Link

Sources

- 1. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transmembrane protein topology mapping by the substituted cysteine accessibility method (SCAM™): Application to lipid-specific membrane protein topogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteine Modification: Probing Channel Structure, Function and Conformational Change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biotium.com [biotium.com]

- 7. ttuhsc.edu [ttuhsc.edu]

- 8. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Substituted-cysteine accessibility method - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of Propyl Methanethiosulfonate (PMTS)

Document Control:

-

Classification: Thiol-Specific Modification Reagent

-

Version: 1.0 (Current as of 2025)

Part 1: Executive Summary & Critical Distinction

Propyl Methanethiosulfonate (PMTS) is a specialized sulfhydryl-reactive reagent belonging to the methanethiosulfonate (MTS) family.[2] It is primarily employed in the Substituted Cysteine Accessibility Method (SCAM) to probe the pore dimensions, topology, and conformational changes of ion channels and transporters. By covalently modifying cysteine residues with a propyl-thio group (-S-CH2-CH2-CH3), researchers can introduce a specific steric volume (approx. 3.0 Å extension over native cysteine) to map protein structures.

⚠️ CRITICAL SAFETY ALERT: The "Name Confusion" Hazard

Do not confuse Propyl Methanethiosulfonate (PMTS) with Propyl Methanesulfonate (PMS).

-

Propyl Methanethiosulfonate (PMTS):

-

Propyl Methanesulfonate (PMS):

Actionable Insight: Always verify the CAS number and the chemical structure (CH3-SO2-S-Propyl vs CH3-SO2-O-Propyl) before opening the vial. A mix-up here could lead to severe experimental failure (wrong modification) or significant health risk (unintended exposure to a mutagen).

Part 2: Chemical Profile & Properties[7]

| Property | Specification | Notes for Handling |

| Chemical Name | S-Propyl methanethiosulfonate | "S-Propyl" denotes the sulfur linkage.[7] |

| Formula | C₄H₁₀O₂S₂ | Contains two sulfur atoms (thiosulfonate).[3] |

| Molecular Weight | 154.25 g/mol | Useful for calculating molarity. |

| Physical State | Clear, colorless to pale yellow oil | Viscous; pipette slowly. |

| Boiling Point | ~85°C at 0.5 mmHg | Low volatility but sufficient to generate odor. |

| Solubility | DMSO, Ethanol, Methanol | Insoluble/Unstable in Water. |

| Stability | Moisture Sensitive | Hydrolyzes rapidly in aqueous buffers > pH 8. |

| Odor | Characteristic Sulfurous "Stench" | Distinctive, though less aggressive than thiols. |

Part 3: Mechanism of Action

Understanding the chemistry is vital for both safety and experimental success. PMTS reacts specifically with ionized thiolates (-S⁻) on cysteine residues.

Reaction Pathway

The reaction is a thiol-disulfide exchange . The nucleophilic cysteine thiolate attacks the divalent sulfur of PMTS, displacing methanesulfinate.

Experimental Consequence: The reaction releases methanesulfinic acid. In unbuffered solutions, this can lower the pH, potentially inhibiting further reaction (since cysteine requires a higher pH to be ionized). Always use a strong buffer (e.g., 10-50 mM HEPES or Tris).

Part 4: Safety & Handling Protocols

Engineering Controls

-

Fume Hood: Mandatory. PMTS has a high "stench" factor and potential respiratory irritancy. All weighing and dilution must occur inside a certified chemical fume hood.

-

Inert Atmosphere: Store the stock bottle under Argon or Nitrogen. Oxygen and moisture degrade the reagent, leading to experimental inconsistency.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is recommended.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile or Neoprene (5-8 mil).

-

Rationale: Sulfur compounds can permeate thin nitrile over time. Change outer gloves immediately if splashed.

-

-

Eye Protection: Chemical splash goggles. Safety glasses are insufficient if the oil splashes during pipetting.

-

Lab Coat: Standard buttoned lab coat.

Storage & Stability

-

Temperature: Store at -20°C .

-

Condition: Desiccated.[4]

-

Self-Validation: If the oil has turned dark orange or brown, or if there is a precipitate, the reagent has likely decomposed (oxidized or hydrolyzed). Discard and replace.

Preparation of Stock Solutions

Protocol:

-

Remove PMTS vial from the freezer and allow it to equilibrate to room temperature before opening (prevents condensation).

-

Prepare a 1 M or 100 mM stock in dry DMSO .

-

Why DMSO? PMTS is stable in DMSO for hours/days if kept dry. In water, it hydrolyzes within minutes to hours depending on pH.

-

-

Aliquot the DMSO stock into single-use brown microcentrifuge tubes. Store at -20°C.

-

Avoid repeated freeze-thaw cycles.

-

Part 5: Experimental Workflow & Disposal

Standard Modification Protocol (Self-Validating)

-

Buffer Prep: Use a buffer at pH 7.0 - 7.5 .

-

Note: At pH > 8.0, hydrolysis of PMTS competes significantly with the cysteine reaction. At pH < 6.5, cysteine is protonated (-SH) and unreactive.

-

-

Dilution: Dilute the DMSO stock into the reaction buffer immediately prior to use. Final concentration typically 0.1 mM to 10 mM .

-

Vortex immediately. The oil may not dissolve instantly in aqueous buffer without agitation.

-

-

Incubation: React for 2 to 10 minutes at Room Temperature or 4°C.

-

Quenching (Validation Step): Stop the reaction by adding an excess of free thiol (e.g., 10 mM L-Cysteine or DTT ).

-

Why? This scavenges remaining PMTS.

-

Reversibility Check: To prove the modification was a disulfide bond, treat a parallel sample with 10 mM DTT . If the protein function/mass returns to wild-type state, the modification was specific.

-

Waste Disposal

-

Liquid Waste: Collect all reaction mixtures and washes in a dedicated "High Hazard - Thiol/Sulfur" waste stream.

-

Decontamination: Treat tips and tubes with a 10% Bleach (Sodium Hypochlorite) solution for 30 minutes in the fume hood before disposal.

References

-

Toronto Research Chemicals. Propyl Methanethiosulfonate Safety Data Sheet. Retrieved from (Verified Source for CAS 24387-69-7).

-

Santa Cruz Biotechnology. Propyl Methanethiosulfonate Product Information. Retrieved from .

-

Karlin, A., & Akabas, M. H. (1998).[8] Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. (Foundational text on MTS reagents).

-

PubChem. S-Propyl methanethiosulfonate Compound Summary. Retrieved from .

-

United States Biological. Propyl Methanethiosulfonate (PMTS). Retrieved from .

Sources

- 1. Propyl Methanethiosulfonate CAS#: 24387-69-7 [amp.chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]

- 4. ttuhsc.edu [ttuhsc.edu]

- 5. propyl methanesulphonate | 1912-31-8 [chemicalbook.com]

- 6. CAS 1912-31-8: Propyl methanesulfonate | CymitQuimica [cymitquimica.com]

- 7. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Precision Mapping of GABA-A Receptor Topology using Propyl Methanethiosulfonate (PMTS)

This guide outlines the application of Propyl Methanethiosulfonate (PMTS) in GABA-A receptor research, specifically focusing on the Substituted Cysteine Accessibility Method (SCAM) .

Abstract & Introduction

The GABA-A receptor, a pentameric ligand-gated ion channel, mediates rapid inhibitory neurotransmission.[1][2][3] Understanding the conformational changes that drive channel gating requires probing the amino acid environment within the channel pore and binding pockets.

Propyl Methanethiosulfonate (PMTS) is a sulfhydryl-specific reagent used in the Substituted Cysteine Accessibility Method (SCAM) . Unlike its charged counterparts (e.g., the positively charged MTSET or negatively charged MTSES), PMTS is neutral and lipophilic . This unique chemical profile allows researchers to:

-

Probe Hydrophobic Environments: Access residues buried in hydrophobic pockets or the lipid interface that charged reagents cannot reach.

-

Distinguish Steric vs. Electrostatic Effects: Determine if a functional change (inhibition/potentiation) is due to physical blockage (steric hindrance) or charge repulsion.

-

Act as a "Molecular Caliper": When used in a series (Methyl-, Ethyl-, Propyl-MTS), PMTS helps estimate the physical dimensions of the channel pore or binding crevice.

Mechanism of Action: The SCAM Principle

SCAM relies on the site-directed mutagenesis of a target residue to Cysteine , followed by the application of MTS reagents.[4]

Chemical Reaction

PMTS reacts specifically with the ionized thiolate anion (

Key Reaction Features:

-

Specificity: Reacts ~10^9 times faster with thiols than other functional groups.

-

Covalent Modification: The propyl group is permanently attached to the cysteine (until reduced by DTT), adding a specific steric volume (~3 carbons long) to the residue.

-

Irreversibility: In the absence of reducing agents, the modification is stable, allowing for "before-and-after" functional comparison.

Figure 1: Chemical mechanism of Cysteine modification by PMTS. The reaction attaches a propyl group to the cysteine thiol.

Application Protocols

Application 1: Probing Channel Pore Accessibility

Objective: Determine if a specific residue lines the ion channel pore and estimate the pore diameter in the open vs. closed state.

Rationale: If a residue faces the aqueous pore, PMTS will react with it. The attachment of the propyl group will physically occlude the pore, reducing the chloride current.

-

State-Dependence: By applying PMTS in the presence (Open State) or absence (Closed State) of GABA, you can map conformational changes.

Application 2: Differentiating Inhibition Mechanisms

Objective: Determine if current reduction is caused by charge repulsion or steric occlusion .

Experimental Logic:

-

Apply MTSET (+ charge) : If current drops, it could be steric OR electrostatic repulsion of cations (though GABA-A is anion-selective, charge near the pore affects conductance).

-

Apply MTSES (- charge) : If current drops, it could be steric OR electrostatic repulsion of Cl-.

-

Apply PMTS (Neutral) : If current still drops, the effect is primarily steric . If PMTS has no effect but charged MTS reagents do, the residue is likely involved in electrostatic conductance filtering, not physical occlusion.

Detailed Experimental Protocol

System: Xenopus laevis Oocytes (Two-Electrode Voltage Clamp - TEVC). Reagent: Propyl Methanethiosulfonate (PMTS).[8]

Phase 1: Reagent Preparation (CRITICAL)

MTS reagents hydrolyze rapidly in water. Never store aqueous solutions.

-

Stock Solution: Dissolve PMTS in 100% DMSO to create a 1 M stock. Aliquot and store at -20°C (stable for months).

-

Working Solution: Immediately before application, dilute the DMSO stock into the recording buffer (e.g., ND96) to the final concentration (typically 100 µM – 1 mM ).

-

Note: Ensure final DMSO concentration is <0.1% to avoid solvent effects.

-

Shelf-life: Use working solution within 15-30 minutes . Discard afterwards.

-

Phase 2: Electrophysiology Workflow

| Step | Action | Duration | Purpose |

| 1 | Baseline Recording | 30 sec | Establish stable leak current. |

| 2 | Control GABA Pulse | 10-20 sec | Record |

| 3 | Washout | 2-5 min | Allow receptor to recover/de-sensitize. |

| 4 | PMTS Application | 1-2 min | Perfusion of PMTS (in absence of GABA for Closed State; with GABA for Open State). |

| 5 | Washout | 3-5 min | Remove unreacted PMTS from the bath. |

| 6 | Test GABA Pulse | 10-20 sec | Record |

| 7 | DTT Rescue (Optional) | 2-5 min | Apply 2-10 mM DTT to reduce the disulfide bond and verify reversibility. |

Phase 3: Data Analysis

Calculate the Modification Ratio :

Rate Constant Calculation:

To determine the accessibility rate (

-

High

: Residue is highly accessible (surface/pore-facing). -

Low

: Residue is buried or in a structured loop.

Workflow Visualization

Figure 2: Experimental workflow for SCAM using PMTS to map residue accessibility.

Troubleshooting & Controls (Self-Validating System)

To ensure scientific integrity, every experiment must include these controls:

| Control Type | Procedure | Expected Result | Interpretation of Failure |

| Wild-Type (WT) | Apply PMTS to WT receptors (no Cys mutation). | No change in current. | If current changes, PMTS is reacting with endogenous cysteines or acting as a generic channel blocker. |

| DTT Reversal | Apply DTT (2-10 mM) after PMTS inhibition. | Recovery of current toward baseline.[9] | If no recovery, the modification may not be a disulfide bond, or the protein has denatured. |

| Solvent Control | Apply buffer with equivalent DMSO concentration (no PMTS). | No change in current. | If current changes, the DMSO concentration is too high (>0.1%). |

| Time-Control | Record "Run-down" (GABA pulses without PMTS). | Stable current (<5% drift). | If current drops naturally, your "inhibition" data is invalid (false positive). |

References

-

Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992).[5] Acetylcholine receptor channel structure probed in cysteine-substitution mutants.[5] Science, 258(5080), 307-310.[5]

-

Xu, M., & Akabas, M. H. (1993).[7] Amino acids lining the channel of the gamma-aminobutyric acid type A receptor identified by cysteine substitution.[7][9][10] Journal of Biological Chemistry, 268(29), 21505-21508.[7]

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.

-

Javitch, J. A., et al. (2001). The Substituted-Cysteine Accessibility Method (SCAM) to Elucidate Membrane Protein Structure.[5][11][12][13] Current Protocols in Neuroscience.

-

Horenstein, J., et al. (2001). Protein mobility and GABA-A receptor channel gating.[10] Russian Journal of Physiology. (Contextualizing the use of PMTS in gating dynamics).

Sources

- 1. Different Subtypes of GABA-A Receptors Are Expressed in Human, Mouse and Rat T Lymphocytes | PLOS One [journals.plos.org]

- 2. GABAA Receptor β3 Subunit Mutation N328D Heterozygous Knock-in Mice Have Lennox–Gastaut Syndrome [mdpi.com]

- 3. Control of cell surface expression of GABAA receptors by a conserved region at the end of the N-terminal extracellular domain of receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABA(A) receptor transmembrane amino acids are critical for alcohol action: disulfide cross-linking and alkyl methanethiosulfonate labeling reveal relative location of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino acids lining the channel of the gamma-aminobutyric acid type A receptor identified by cysteine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An intersubunit electrostatic interaction in the GABAA receptor facilitates its responses to benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Topology Mapping via Substituted Cysteine Accessibility Method (SCAM)

Abstract & Scope

This guide details the Substituted Cysteine Accessibility Method (SCAM) , the gold-standard technique for mapping the pore topology, gating conformational changes, and residue accessibility of ion channels and transporters in the absence of high-resolution crystal structures.

By systematically introducing cysteine residues into a protein backbone and probing them with sulfhydryl-specific Methanethiosulfonate (MTS) reagents, researchers can determine:

-

Pore-lining residues: Which amino acids face the aqueous pathway.

-

Gating kinetics: How accessibility changes between Open, Closed, and Inactivated states.

-

Electrostatic environment: Using charged MTS reagents to probe the local electric field.

CRITICAL DISTINCTION: Do not confuse MTS Reagents (Methanethiosulfonates like MTSET/MTSES used here) with the MTS Assay (Tetrazolium salts used for cell viability). These are chemically distinct and functionally unrelated.

Principle of the Method

The core principle relies on the high specificity of MTS reagents for the thiolate anion (

The Chemical Reaction:

Upon reaction, the bulky or charged "R" group is covalently attached to the cysteine. If this residue is within the ion conduction pathway, the modification typically results in:

-

Steric Block: Reduction in single-channel conductance.

-

Electrostatic Repulsion: Alteration of ion selectivity or gating kinetics.

-

Locking: Trapping the channel in a specific conformational state.

visual: SCAM Logical Workflow

Figure 1: The sequential workflow for SCAM, moving from genetic manipulation to electrophysiological readout.

Key Reagents & Selection Strategy

Selection of the correct MTS reagent is critical for testing specific hypotheses (e.g., probing pore width vs. electrostatic potential).

| Reagent | Full Name | Charge | Size (Diameter) | Membrane Permeable? | Primary Use |

| MTSET | [2-(Trimethylammonium)ethyl] methanethiosulfonate | +1 | ~6 Å | No | Probing pore diameter; mimicking Na+/K+. |

| MTSES | [2-Sulfonatoethyl] methanethiosulfonate | -1 | ~6 Å | No | Probing selectivity filters; introducing negative charge. |

| MTSEA | [2-Aminoethyl] methanethiosulfonate | +1 | ~3-4 Å | Yes (Slowly) | Accessing deep crevices; can cross membranes to hit intracellular sites. |

| MMTS | Methyl methanethiosulfonate | 0 | ~3 Å | Yes | Smallest probe; testing steric accessibility without charge effects. |

Storage & Stability Warning: MTS reagents are highly hygroscopic and hydrolyze rapidly in water.

-

Half-life (

): MTSET hydrolyzes in ~10-15 mins at pH 7.0. MTSES is more stable (~20-30 mins). -

Protocol: Store powders at -20°C with desiccant. Make stocks in anhydrous DMSO or acetonitrile.

Pre-Experimental Validation: The "Null" Background

Before testing mutants, you must validate the system.

-

The "Cys-Less" Construct: Ideally, mutate all native cysteines to Serine or Alanine.

-

Validation: Express this construct and apply 1 mM MTSET.

-

Requirement: There should be zero change in current. If the current changes, a native cysteine is accessible, and you cannot proceed without masking it.

-

-

Functional Nulls: If a "Cys-less" channel is non-functional, identify a "Pseudo-WT" where only accessible cysteines are removed.

-

Rescue Experiments: If your target mutation (e.g., I210C) yields a non-functional channel, use high-affinity metal binding (Cd²⁺) or strong reducing agents (DTT) to attempt to rescue function to prove the protein is expressed.

Protocol: Electrophysiology & MTS Application

Platform: Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes or Whole-Cell Patch Clamp in HEK293 cells.

Step 1: Reagent Preparation (The "Just-in-Time" Method)

-

Stock: Dissolve MTS powder in DMSO to 100 mM (100x). Aliquot into single-use tubes (5 µL). Freeze at -80°C immediately. Do not refreeze.

-

Working Solution:

-

Prepare recording chamber with stable cell/oocyte.

-

Thaw one DMSO stock aliquot.

-

Dilute 1:100 into the recording buffer (final conc: 1 mM) 30 seconds before application .

-

Vortex vigorously.

-

Step 2: Establishing Baseline

-

Clamp the cell at a holding potential that elicits measurable current (or use a voltage step protocol).

-

Record stable baseline current (

) for at least 2 minutes. -

Self-Validation: Run a "Mock" vehicle control (buffer + 1% DMSO) to ensure the solvent does not affect the channel.

Step 3: MTS Application[1][2][3][4]

-

Switch perfusion to the MTS Working Solution .

-

Maintain perfusion for a defined time (e.g., 20s, 60s, or until saturation).

-

Monitor Current: Look for exponential decay (inhibition) or modification.

-

Washout: Switch back to standard buffer.

-

Note: The reaction is covalent (disulfide bond). Washout will not reverse the effect. This irreversibility is the hallmark of SCAM.

-

Step 4: Reversal (Optional Validation)

-

Apply DTT (2-10 mM) or TCEP .

-

If the effect is due to disulfide formation, DTT should reduce the bond and restore the current to near-baseline levels.

Data Analysis: Calculating Reaction Rates

The reaction rate (

The Equation:

The current (

Where:

- = Initial current.

- = Steady-state current after modification.

- = Time constant of modification.

Calculating the Second-Order Rate Constant (

-

Units:

Interpretation:

-

High

(> 10,000 -

Low

(< 100

Visual: Kinetic State-Dependence

Figure 2: State-dependent accessibility. The thickness of the MTS arrow indicates that the residue is often more accessible in the Open state (

Troubleshooting & "Gotchas"

| Issue | Probable Cause | Solution |

| No Effect Observed | Hydrolysis of MTS reagent. | Ensure MTS is dissolved in DMSO and added to buffer <1 min before use. Check pH (high pH accelerates hydrolysis). |

| No Effect Observed | Residue is inaccessible. | Use a smaller reagent (MMTS) or a permeable one (MTSEA) to rule out steric hindrance. |

| Background Drift | DMSO artifact. | Ensure DMSO concentration is <1%. Perform vehicle control runs. |

| Reversible Effect | Non-covalent block. | If washout restores current without DTT, the MTS is acting as a pore blocker, not covalently modifying. Reduce concentration. |

| Incomplete Modification | Reaction too slow. | Increase [MTS] concentration or duration. Note: High concentrations increase non-specific background. |

References

-

Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in cysteine-substitution mutants. Science, 258(5080), 307–310.

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[1][2] Methods in Enzymology, 293, 123–145.

-

Holmgren, M., Liu, Y., Xu, Y., & Yellen, G. (1996). On the use of thiol-modifying agents to determine channel topology. Neuropharmacology, 35(7), 797–804.

-

Javitch, J. A., et al. (1994). Mapping the binding-site crevice of the dopamine D2 receptor by the substituted-cysteine accessibility method. Neuron, 13(6), 1351–1361.

Sources

how to label membrane proteins with propyl methanethiosulfonate

Application Note: Precision Mapping of Membrane Protein Topology and Pore Dimensions using Propyl Methanethiosulfonate (PMTS)

Abstract

This guide details the application of Propyl Methanethiosulfonate (PMTS) , a lipophilic sulfhydryl-specific reagent, in the structural and functional analysis of membrane proteins. Unlike charged methanethiosulfonate (MTS) reagents restricted to aqueous environments, PMTS is membrane-permeable and hydrophobic, allowing it to probe residues within the lipid bilayer, hydrophobic binding pockets, and restricted pore regions. This protocol outlines the Substituted Cysteine Accessibility Method (SCAM) using PMTS as a "molecular ruler" to determine pore dimensions and residue accessibility.

Introduction: The Molecular Ruler Approach

Membrane proteins, particularly ion channels and transporters, rely on precise conformational changes to function. Mapping the dimensions of these pathways is critical for drug design. The Substituted Cysteine Accessibility Method (SCAM) involves introducing cysteine residues at specific positions via site-directed mutagenesis and probing them with reactive reagents.

Why Propyl Methanethiosulfonate (PMTS)? While charged reagents like MTSET (positive) or MTSES (negative) identify water-accessible surface residues, PMTS offers unique advantages:

-

Membrane Permeability: Being uncharged and lipophilic, PMTS can cross the lipid bilayer to label intracellular residues or those buried in hydrophobic pockets.

-

Molecular Sizing (The Ruler Effect): By comparing the effects of Methyl-MTS (small), Ethyl-MTS (medium), and Propyl-MTS (large), researchers can estimate the physical volume of a pore or binding site. If Methyl-MTS modifies a residue but Propyl-MTS does not (steric hindrance), the cavity size is defined between these two lengths.

Mechanism of Action

MTS reagents react specifically with the thiolate anion (S⁻) of cysteine residues. The reaction is a nucleophilic substitution where the protein sulfhydryl attacks the sulfenyl sulfur of the MTS reagent, displacing methanesulfinate.

Chemical Reaction:

-

Result: The cysteine is covalently modified with a propyl-disulfide group (-S-S-CH₂CH₂CH₃).

-

Reversibility: The modification forms a disulfide bond, which can be reversed using reducing agents like DTT or TCEP, proving the specificity of the reaction.[1]

Experimental Design & Considerations

A. Construct Design (Cysteine Scanning)

-

Background: Use a "Cysteine-less" background or a wild-type protein where native reactive cysteines are mutated to Serine or Alanine to eliminate background labeling.

-

Mutagenesis: Introduce single Cysteine mutations one by one in the region of interest (e.g., transmembrane helix, pore loop).

B. Control Experiments

-

Wild-Type Control: Treat the wild-type (no introduced Cys) protein with PMTS to ensure no functional change occurs due to native cysteines.

-

Reversibility Check: After observing a PMTS effect, apply DTT (1-10 mM). Full recovery of function confirms the effect was due to disulfide formation.

C. Buffer Conditions

-

pH Sensitivity: The reaction requires the thiolate form (-S⁻). A pH of 7.0–7.5 is standard. Lower pH (e.g., 6.0) slows the reaction, which can be useful for fast-reacting residues, while higher pH (8.0) accelerates it but decreases selectivity.

Protocol: PMTS Labeling in Electrophysiology

Target System: Xenopus Oocytes or Patch-Clamped HEK293 Cells expressing Ion Channels.

Reagents Preparation

-

PMTS Stock (Critical):

-

PMTS is hydrophobic and hydrolyzes in water.

-

Dissolve PMTS in 100% anhydrous DMSO to create a 1 M or 100 mM stock .

-

Storage: Aliquot and store at -20°C or -80°C. Do not freeze-thaw repeatedly.

-

Working Solution: Dilute into the recording buffer immediately before use. Do not store aqueous PMTS solutions for >1 hour.

-

Step-by-Step Procedure

Step 1: Baseline Recording

-

Establish a stable baseline current for the expressed channel using standard recording buffer (e.g., ND96 for oocytes or Tyrode’s for mammalian cells).

-

Verify channel function with a known agonist or voltage protocol.

Step 2: Pre-Screening (Optional)

-

If probing a pore, ensure the channel is in the "Open" or "Closed" state as dictated by your experimental question. (e.g., add agonist to open the channel during labeling).

Step 3: PMTS Application

-

Dilute PMTS stock into the perfusion buffer to a final concentration of 10 µM – 2 mM .

-

Note: Start with 1 mM for 1-2 minutes.

-

-

Perfuse the cell/oocyte with PMTS solution.

-

Monitor Current: Watch for a change in current amplitude (inhibition or activation) or kinetics.

-

Fast Reaction: < 1 minute indicates a highly accessible residue.

-

Slow Reaction:[2] > 5 minutes indicates a buried or sterically hindered residue.

-

Step 4: Washout

-

Wash with standard buffer for 2–5 minutes to remove unreacted PMTS.

-

If the current change persists after washout, the modification is covalent.

Step 5: Reversal (Validation)

-

Apply 10 mM DTT or TCEP in the perfusion buffer.

-

Monitor for the return of the current to baseline levels. This confirms the effect was caused by the specific -S-S-Propyl modification.

Data Analysis & Interpretation

The "Cut-Off" Analysis (Molecular Ruler)

To estimate pore size, compare the effect of PMTS against other MTS reagents.

| Reagent | Functional Effect? | Interpretation |

| Methyl-MTS (Small) | Yes | Residue is accessible; Pore > ~3.5 Å. |

| Ethyl-MTS (Medium) | Yes | Residue is accessible; Pore > ~4.5 Å. |

| Propyl-MTS (Large) | No | CUT-OFF POINT. Pore is smaller than the propyl chain length (~6.0 Å) or the pocket cannot accommodate the bulk. |

Rate Constant ( ) Determination

Calculate the second-order rate constant to quantify accessibility:

-

Plot the time course of current modification (

). -

Fit to a single exponential decay:

. -

Calculate

(

Visualizations

Diagram 1: SCAM Workflow & Molecular Ruler Logic

Caption: Workflow for using PMTS in a comparative SCAM study to map pore dimensions.

Diagram 2: Chemical Reaction Mechanism

Caption: The specific reaction of PMTS with an ionized cysteine residue and its reversibility.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| No Effect Observed | Residue is buried/inaccessible. | Try a smaller reagent (MMTS) or label in a different state (Open vs. Closed). |

| Reagent hydrolysis.[3] | Prepare PMTS dilution immediately before perfusion. Check DMSO stock quality. | |

| Cysteine is oxidized. | Pre-treat with low concentration DTT (0.5 mM) and wash thoroughly before labeling. | |

| Irreversible Effect | Non-specific modification. | Ensure the effect is reversed by high-concentration DTT (10 mM). |

| Slow Reaction Rate | Low pH. | Increase pH to 7.4–8.0 to increase the fraction of ionized thiolate (-S⁻). |

References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link

-

Holmgren, M., et al. (1996). Libration of the pore helix during activation of the bacterial ion channel KcsA. Nature, 383, 73-75. (Demonstrates the use of MTS reagents for pore mapping). Link

-

Bali, M., & Akabas, M. H. (2007). Defining the Propofol Binding Site Location in GABA-A Receptors. Molecular Pharmacology, 71(2), 539-548. (Example of using Propyl-MTS to size a binding pocket). Link

-

Interchim. Technical Sheet: Methanethiosulfonate (MTS) Reagents. (Technical properties of PMTS and analogs). Link

-

Toronto Research Chemicals. Propyl Methanethiosulfonate Product Page. (Chemical structure and solubility data). Link

Sources

Application Note: Probing Ion Channel Structure-Function Relationships using MTS Reagents (SCAM)

Executive Summary

This guide details the experimental protocols for the Substituted Cysteine Accessibility Method (SCAM) using MTS reagents in voltage-clamp electrophysiology.[1] This technique allows researchers to map the pore-lining residues of ion channels, track voltage-sensor movements, and identify drug-binding pockets with high structural resolution.

Critical Distinction: In the context of electrophysiology, "MTS" refers to Methanethiosulfonate reagents (e.g., MTSET, MTSES), not the tetrazolium-based cell viability assay.

Scientific Principles & Mechanism

The core principle of SCAM is the site-specific introduction of cysteine residues (via mutagenesis) into a protein region of interest, followed by chemical modification with sulfhydryl-specific reagents.

The Reaction

MTS reagents react specifically with the ionized thiolate anion (

Functional Consequence

The addition of the "R" group (which can be bulky, positively charged, or negatively charged) alters the channel's function.[2]

-

Pore Block: If the cysteine faces the pore, the MTS adduct physically occludes ion flow (current reduction).

-

Electrostatic Repulsion: Introducing a charge (e.g., MTSET

) can alter local field strength, shifting voltage-dependence of gating.

Workflow Visualization

Figure 1: The logical workflow of a SCAM experiment, moving from molecular biology to electrophysiological readout.

Experimental Setup & Hardware

The Rig

Standard Two-Electrode Voltage Clamp (TEVC) or Whole-Cell Patch Clamp configurations are suitable. However, perfusion speed is the limiting factor .

Perfusion System (Critical Requirement)

MTS reagents, particularly positively charged ones like MTSET, hydrolyze rapidly in aqueous solutions at physiological pH.

-

Requirement: A gravity-fed or pressurized local perfusion system (e.g., Warner Instruments Fast-Step or similar) with a dead volume < 50 µL.

-

Chamber: Laminar flow recording chamber to ensure rapid exchange (< 200 ms) and prevent reagent accumulation.

Reagent Selection Table

Select the reagent based on the desired perturbation.

| Reagent | Charge | Permeability | Hydrolysis | Application |

| MTSET | Positive (+1) | Impermeant | ~10 min (Fast) | Mimic Na+/K+; probe pore electrostatics. |

| MTSES | Negative (-1) | Impermeant | ~20 min | Mimic Cl-; probe selectivity filters. |

| MTSEA | Positive (+1) | Permeant | ~15 min | Can cross membrane to label intracellular sites. |

| MTS-Glucose | Neutral/Bulky | Impermeant | Stable | Steric hindrance (pore sizing). |

Detailed Protocol: Voltage-Clamp SCAM

Objective: Determine if Residue X lines the pore by measuring current decay upon MTSET application.

Phase 1: Preparation (The "Ice Rule")

-

Stock Solutions: Store MTS powder at -20°C with desiccant.

-

Daily Aliquots: Weigh out small aliquots (1-2 mg) into microcentrifuge tubes. Keep them dry and frozen until the exact moment of use.

-

Vehicle: Prepare recording solution (e.g., ND96 for Oocytes or Ringer's for mammalian cells). Check pH immediately before use.

-

Expert Tip: Lowering pH to 6.8 can extend the half-life of MTSET without significantly altering most channel gating, but this must be validated for your specific channel.

-

Phase 2: The Recording Sequence

-

Establish Seal/Impale: Obtain a stable recording. Leak current must be < 5% of peak current.

-

Protocol Setup:

-

Holding Potential: Hold at a voltage where the channel is open (if studying open-state accessibility) or closed (if studying closed-state).

-

Pulse Family: Run a standard I-V protocol to establish the "Pre-MTS" fingerprint.

-

-

Baseline: Record continuous current (gap-free mode) or repetitive test pulses (every 2-5s) for 2 minutes to ensure stability.

-

Reagent Activation (Time = 0):

-

Dissolve one MTS aliquot in recording solution to achieve final concentration (typically 100 µM - 1 mM).

-

Vortex immediately.

-

Load perfusion reservoir immediately. (Do not use solution older than 5 minutes).

-

-

Application: Switch perfusion to the MTS line. Mark the exact time of arrival at the cell.

-

Observation: Watch for exponential decay in current (for pore blockers) or shift in activation kinetics.

-

Washout: After effect saturates or 2-3 minutes, switch back to control solution.

-

Note: The reaction is covalent. Washout will not reverse the effect. This is a sign of specific modification.

-

Phase 3: Validation (Self-Validating System)

To prove the effect is real, you must perform these controls:

-

Reversibility Check: Apply DTT (2-10 mM) . DTT can reduce the disulfide bond, removing the MTS moiety and restoring the current to baseline. If DTT reverses the block, the modification was cysteine-specific.

-

Cys-less Control: Perform the exact same protocol on a "Cys-less" background or Wild-Type channel known to lack accessible cysteines in the region. There should be zero effect.

Data Analysis & Visualization

Calculating Modification Rate

The rate of current decay reflects the reaction rate.

-

Plot Peak Current (

) vs. Time ( -

Fit the decay phase during MTS application to a mono-exponential function:

-

Calculate the second-order rate constant (

):-

Units:

. A high

-

Decision Logic for Analysis

Figure 2: Decision tree for validating a "hit" in a cysteine scanning experiment.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No effect seen | Hydrolysis of reagent | Prepare MTS < 2 mins before use; check pH. |

| No effect seen | Residue is buried | Try MTSEA (smaller/permeant) or check different state (Open vs Closed). |

| Effect seen in WT | Endogenous Cysteines | Mutate native cysteines to Serine/Alanine to create a "Cys-less" background. |

| Slow "Wash-in" | Perfusion lag | Dye-check perfusion system; minimize dead volume tubing. |

| Irreversible by DTT | Inaccessible disulfide | The modification site may be sterically hindered; try TCEP (stronger reductant). |

References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.

-

Holmgren, M., et al. (1996). Three distinct conformations of the voltage-dependent S4 region in Shaker potassium channels. Nature, 383(6596), 152-158.

-

Toronto Research Chemicals. MTS Reagents Technical Data Sheet (MTSET/MTSES).

-

Akabas, M. H., et al. (1992). Acetylcholine receptor channel structure probed in cysteine-substitution mutants. Science, 258(5080), 307-310.

Sources

Application Note: Optimization of Propyl Methanethiosulfonate (PMTS) Concentrations for Cysteine Scanning Mutagenesis

Abstract

Propyl methanethiosulfonate (PMTS) is a neutral, short-chain sulfhydryl-reactive reagent used extensively in the Substituted Cysteine Accessibility Method (SCAM). Unlike its charged counterparts (MTSET, MTSES), PMTS is membrane-permeable and hydrophobic, making it a critical tool for probing the pore dimensions of ion channels, the lipid-protein interface, and hydrophobic binding pockets. This guide provides a rigorous protocol for calculating the required PMTS concentration to achieve specific modification rates, accounting for its rapid hydrolysis and steric constraints.

Introduction & Mechanism

The efficacy of PMTS relies on a specific thiol-disulfide exchange reaction. When applied to a protein with an engineered cysteine, PMTS reacts with the ionized thiolate (

Chemical Logic

-

Reagent: Propyl Methanethiosulfonate (PMTS)

-

Target: Reduced, accessible Cysteine (

) -

Product: Propyl-modified Cysteine (

) -

Byproduct: Methanesulfinic acid (

)

Expert Insight: The reaction rate is strictly pH-dependent because only the deprotonated thiolate (

Critical Parameters: Hydrolysis & Stability[1]

PMTS is unstable in aqueous solutions. It hydrolyzes to form non-reactive species, meaning the effective concentration decreases exponentially from the moment of dilution.

Table 1: Hydrolysis Half-Lives of MTS Reagents (Approximate)

| Reagent | Charge | Hydrolysis | Hydrolysis | Membrane Permeability |

| PMTS | Neutral | ~10–15 min | ~40–60 min | High |

| MTSET | Positive | ~10 min | ~20 min | Low |

| MTSES | Negative | ~20 min | ~90 min | Low |

Note: Data derived from homologous MTS reagent behaviors; PMTS follows similar hydrolysis kinetics to MMTS/MTSEA.

Calculation Guide: Determining Required Concentration

To determine the concentration of PMTS (

The Governing Equation

In most SCAM experiments, the concentration of PMTS is vastly higher than the concentration of the target protein (

The modification rate is defined by the second-order rate constant,

The time constant of the reaction (

Calculating [PMTS] for a Target Time

If you know the rate constant (

Example:

-

Target Cysteine Reactivity (

): -

Desired Time Constant (

): -

Calculation:

Determining Unknown Rate Constants (The "Ruler" Experiment)

If

-

Measure

at three distinct PMTS concentrations (e.g., -

Plot

(y-axis) vs. -

The slope of the linear regression is the second-order rate constant

.

Experimental Protocols

Protocol A: Stock Solution Preparation (Critical)

Objective: Create a stable stock solution. PMTS is an oil or solid that degrades instantly in water.

-

Solvent Choice: Use DMSO (Dimethyl sulfoxide) or dry Acetonitrile. Do NOT use water or ethanol for the primary stock.

-

Concentration: Prepare a high-concentration master stock (e.g.,

or-

Calculation: PMTS MW

. -

To make

of

-

-

Storage: Aliquot into small volumes (

), purge with nitrogen/argon if possible, and store at-

Shelf Life: 3–6 months in DMSO at

.

-

Protocol B: Functional Modification Assay (Electrophysiology)

Objective: Measure the modification rate of a channel pore residue.

Prerequisites:

-

Express cysteine-substituted channels in Xenopus oocytes or HEK293 cells.

-

Establish a stable baseline current (

) induced by the agonist.

Workflow:

-

Baseline: Apply agonist alone to confirm stability.

-

Dilution (Just-in-Time): Dilute the DMSO stock into the recording buffer immediately before application.

-

Warning: Do not use this dilution for more than 10 minutes due to hydrolysis.

-

-

Exposure: Apply Agonist + PMTS simultaneously.

-

Observation: Monitor current decay (inhibition) or potentiation.

-

Fit the current trace to a single exponential function:

.

-

-

Wash: Wash with buffer (no PMTS) + Agonist to see if the effect is irreversible (characteristic of covalent modification).

-

Reversal (Validation): Apply

DTT (Dithiothreitol) to reduce the disulfide bond and restore the current. This confirms the effect was due to cysteine modification.

Visualization of Workflows

Logic Flow: Determining PMTS Concentration

This diagram illustrates the decision process for selecting the correct concentration based on experimental observation.

Caption: Decision tree for optimizing PMTS concentration in kinetic experiments.

Reaction Mechanism

The chemical pathway of the modification.

Caption: The nucleophilic attack of the thiolate anion on PMTS yielding the mixed disulfide.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No effect observed | Hydrolysis of PMTS | Prepare fresh dilution from DMSO stock. Ensure buffer pH is < 8.0 to slow hydrolysis. |

| No effect observed | Cysteine is inaccessible | The residue may be buried. Try a smaller reagent (MMTS) or verify surface expression. |

| Irreversible block | Successful modification | Confirm by applying DTT (2–5 mM). If DTT reverses it, the result is valid. |

| Current "drifts" | Oxidation (Disulfide formation) | Spontaneous crosslinking between cysteines. Pre-treat with DTT before applying PMTS. |

| Cloudy Solution | PMTS precipitation | PMTS is hydrophobic. Ensure final DMSO concentration is <1% but sufficient to keep PMTS soluble, or lower [PMTS]. |

References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[1] Methods in Enzymology, 293, 123–145. Link

-

Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in cysteine-substitution mutants. Science, 258(5080), 307–310. Link

-

Santa Cruz Biotechnology. Propyl Methanethiosulfonate Product Data & Safety. Link

-

Javitch, J. A., et al. (1994). Mapping the binding-site crevice of the dopamine D2 receptor by the substituted-cysteine accessibility method. Neuron, 13(2), 487-497. Link

Sources

preparing stock solutions of propyl methanethiosulfonate in DMSO